Polymorphic Stability: Form 1 vs. Form 2 Conversion Kinetics
Bupropion hydrochloride Form 1 undergoes a solid-solid conversion to Form 2 upon storage at room temperature within months, resulting in a markedly different molecular conformer in the solid state [1]. This conversion is not observed in other salt forms like bupropion hydrobromide under identical conditions. Form 2 crystallizes in the orthorhombic space group Pbca with Z=8 and unit cell volume V=2864.7(1)ų, compared to Form 1 which crystallizes in the monoclinic system with V=1459.34(5)ų [2]. The relative stability of the two phases was compared using quantum mechanics calculations including density functional methods specific for solid-state molecular systems [1].
| Evidence Dimension | Polymorphic conversion stability at room temperature |
|---|---|
| Target Compound Data | Bupropion HCl Form 1 undergoes conversion to Form 2 within months at RT, crystal volume: 1459.34(5)ų (Form 1) vs. 2864.7(1)ų (Form 2) |
| Comparator Or Baseline | Bupropion hydrobromide (no reported polymorphic conversion) |
| Quantified Difference | Form 1 to Form 2 conversion occurs within months at RT; crystal volume increase of approximately 96% |
| Conditions | Solid-state XRPD and thermoanalytical analysis; storage at room temperature |
Why This Matters
Polymorphic conversion directly impacts dissolution rate, solubility, and ultimately bioavailability, making strict control of crystal form essential for consistent performance in formulation development.
- [1] Maccaroni E, Malpezzi L, Famulari A, Masciocchi N. Structural and energetic aspects of a new bupropion hydrochloride polymorph. J Pharm Biomed Anal. 2012 Feb 23;60:65-70. doi:10.1016/j.jpba.2011.10.031 View Source
- [2] Maccaroni E, Malpezzi L, Masciocchi N. Structures from powders: bupropion hydrochloride. J Pharm Biomed Anal. 2009 Sep 8;50(2):257-61. doi:10.1016/j.jpba.2009.04.021 View Source
